![molecular formula C25H38O4 B3057207 5beta-Cholanic acid 3,7-dione methyl ester CAS No. 7753-72-2](/img/structure/B3057207.png)
5beta-Cholanic acid 3,7-dione methyl ester
Overview
Description
5β-Cholanic acid 3,7-dione methyl ester is a biochemical reagent . It is used as a biological material or organic compound for life science related research . The compound has a molecular formula of C25H38O4 and a molecular weight of 402.57 .
Molecular Structure Analysis
The molecular structure of 5β-Cholanic acid 3,7-dione methyl ester is represented by the formula C25H38O4 . The compound is not light-sensitive and does not need to be refrigerated .Physical And Chemical Properties Analysis
5β-Cholanic acid 3,7-dione methyl ester has a melting point of 158-160ºC . It is not light-sensitive and does not need to be refrigerated . The compound is not restricted and has a rotation of -38º .Scientific Research Applications
1. Activation of BK Channels
5β-Cholanic acid 3,7-dione methyl ester and its analogs play a significant role in the activation of vascular myocyte large conductance, calcium- and voltage-gated potassium (BK) channels. This action is crucial for arterial dilation, an important aspect of cardiovascular health (Bukiya, McMillan, Parrill, & Dopico, 2008).
2. Involvement in Steroid Synthesis
The compound has been synthesized as part of a process to create lithocholic acid dimers, which are significant in the context of steroid chemistry and synthesis. This synthesis highlights its potential in producing medically relevant compounds (Nahar & Turner, 2003).
3. Blood-Brain Barrier Permeation
5β-Cholanic acid derivatives have been studied for their ability to modify the permeability of the blood-brain barrier (BBB). This could have implications for drug delivery systems targeting the central nervous system (Mikov et al., 2004).
4. Enzyme Kinetics and Steroid Metabolism
Investigations into enzyme kinetics, particularly those of human alcohol dehydrogenase 1C*2, have shown that 5β-Cholanic acid and its derivatives can impact the metabolism of various steroids. This finding is significant for understanding steroid-related diseases and conditions (Plapp & Berst, 2003).
5. Farnesoid X Receptor Activation
Research has demonstrated that certain 5β-Cholanic acid derivatives can activate the farnesoid X receptor (FXR), which is essential in bile acid and cholesterol homeostasis. This could lead to new therapeutic approaches for cholesterol and lipid-related diseases (Fukuchi et al., 2005).
Mechanism of Action
Target of Action
It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce certain biochemical reactions or changes .
Biochemical Pathways
As a biochemical reagent, it may be involved in various biochemical reactions and pathways depending on the context of the research .
Result of Action
As a biochemical reagent, its effects would likely depend on the specific biological or organic compounds it interacts with .
Action Environment
The environment in which the compound is used, such as the pH, temperature, and presence of other compounds, could potentially influence its action .
properties
IUPAC Name |
methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-20,23H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,23+,24+,25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRRNRRCPZZPNY-AEVHJRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557798 | |
Record name | Methyl (5beta)-3,7-dioxocholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5beta-Cholanic acid 3,7-dione methyl ester | |
CAS RN |
7753-72-2 | |
Record name | Methyl (5beta)-3,7-dioxocholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.